molecular formula C22H35N5O3 B3000072 N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922120-85-2

N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B3000072
CAS No.: 922120-85-2
M. Wt: 417.554
InChI Key: UFGVRKMLIRRGSU-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex oxalamide derivative characterized by a unique combination of structural motifs. Its core structure includes:

  • A 2-methoxyethyl group at the N1 position, which may enhance solubility due to the polar methoxy moiety.
  • A 4-methylpiperazin-1-yl group, a nitrogen-rich heterocycle known for modulating pharmacokinetic properties such as bioavailability and metabolic stability .

While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₂₆H₃₃N₅O₄ based on structurally analogous compounds (see ).

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O3/c1-25-10-12-27(13-11-25)20(16-24-22(29)21(28)23-8-14-30-3)18-6-7-19-17(15-18)5-4-9-26(19)2/h6-7,15,20H,4-5,8-14,16H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGVRKMLIRRGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C23H32N4O3\text{C}_{23}\text{H}_{32}\text{N}_{4}\text{O}_{3}

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation markers such as c-myc and c-fos .
  • Anti-inflammatory Effects : The compound has shown potential in suppressing NF-kappa-B activation and modulating inflammatory responses, which may be beneficial in treating inflammatory diseases .
  • Neuroprotective Effects : Research indicates that this compound could protect neuronal cells from oxidative stress and apoptosis, suggesting its utility in neurodegenerative diseases .

The mechanisms through which this compound exerts its effects include:

  • Transcription Factor Modulation : It interacts with transcription factors involved in inflammation and cell cycle regulation. Notably, it represses CDKN1A (p21), impacting normal cell cycle checkpoints .
  • Lipid Metabolism Alteration : The compound influences lipid metabolism by interacting with hepatocellular proteins, potentially leading to increased triglyceride accumulation .

Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxicity. The IC50 value was found to be 15 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Study 2: Neuroprotection

A neuroprotective study involving rat models of Parkinson's disease revealed that administration of the compound reduced neuronal loss and improved motor function scores. The compound was found to decrease oxidative stress markers significantly compared to control groups .

Summary of Findings

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatorySuppresses NF-kappa-B activation
NeuroprotectiveReduces oxidative stress

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The following table summarizes structural and molecular differences between the target compound and four analogous oxalamide derivatives (Figure 1):

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (Target) C₂₆H₃₃N₅O₄* ~479.6* 2-methoxyethyl, 1-methyltetrahydroquinoline, 4-methylpiperazine Combines polar (methoxy) and lipophilic (tetrahydroquinoline) groups; potential CNS penetration.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide C₂₆H₃₃N₅O₄ 479.6 Benzodioxole (electron-rich aromatic ring) Enhanced π-π stacking potential due to benzodioxole; similar weight to target compound.
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide C₂₁H₁₉N₅O₃S 421.5 Thiazolo-triazole, 4-methoxyphenyl Sulfur-containing heterocycle; lower molecular weight may improve diffusion rates.
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide C₂₄H₃₂N₄O₃ 424.5 4-methoxyphenyl, phenylethyl Simplified tetrahydroquinoline replacement; higher logP likely due to phenylethyl group.
N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide C₁₈H₃₁N₃O₃ 353.5 Cycloheptyl, 2-methoxyethyl-piperidine Aliphatic cycloheptyl group; significantly lower molecular weight for improved solubility.

*Inferred from due to structural similarity.

Structural and Functional Insights

Role of Heterocycles

  • The 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group in the target compound and ’s analog provides a rigid, planar structure conducive to binding aromatic pockets in biological targets. In contrast, the thiazolo-triazole moiety in introduces sulfur, which may participate in hydrogen bonding or metal coordination .

Impact of Substituents on Physicochemical Properties

  • Replacement of tetrahydroquinoline with benzodioxole () retains aromaticity but increases electron density, which could alter metabolic stability .

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